molecular formula C15H20Cl2N2O2 B2681687 Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate CAS No. 1121599-74-3

Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate

Cat. No.: B2681687
CAS No.: 1121599-74-3
M. Wt: 331.24
InChI Key: NXNOEWLVKNNXPH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate is a protected piperazine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a piperazine ring core that is differentially substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2,4-dichlorophenyl moiety. The Boc group is a crucial and widely utilized protecting group in organic synthesis that safeguards the secondary amine during multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions to generate key intermediates for further functionalization . Piperazine scaffolds bearing aryl substituents, particularly halogenated phenyl groups like the 2,4-dichlorophenyl ring in this molecule, are frequently explored as privileged structural motifs in the development of biologically active compounds . Research into analogous piperazine-carboxylate and piperazine-based structures has demonstrated their potential utility in developing therapeutics for a range of conditions, including metabolic disorders such as obesity and type 2 diabetes, as well as central nervous system (CNS) targets . Furthermore, structurally complex molecules incorporating substituted piperazines have been investigated as potential CCR2b receptor antagonists for the treatment of inflammatory diseases and neuropathic pain . This specific compound serves as a versatile building block for the synthesis of more complex molecules, including potential lipase inhibitors, receptor modulators, and other pharmacologically relevant agents . It is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this high-purity intermediate to efficiently construct diverse chemical libraries for screening and optimization campaigns.

Properties

IUPAC Name

tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNOEWLVKNNXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,4-dichloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.

Major Products Formed:

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate exhibit significant antibacterial properties. For instance, derivatives of piperazine have been shown to possess activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound may be a candidate for developing new antibiotics targeting resistant bacterial strains.

Anticancer Properties

The compound's structural features allow it to interact with various biological targets involved in cancer progression. For example, piperazine derivatives have been explored for their ability to inhibit protein kinases, which are crucial in cancer signaling pathways. Studies have shown that modifications to the piperazine ring can enhance the potency of these compounds against specific cancer cell lines .

Case Study: Inhibition of Efflux Pumps

A study focusing on pyridylpiperazines demonstrated that modifications to the piperazine structure could lead to enhanced inhibition of the AcrAB-TolC efflux pump in Escherichia coli. The introduction of specific substituents improved binding affinity and boosted the effectiveness of conventional antibiotics against resistant strains . This approach could be mirrored with this compound to explore its potential as an efflux pump inhibitor.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving piperazine derivatives and carboxylic acids. Optimizing these synthetic routes can lead to derivatives with improved pharmacological profiles .

Derivative Modification Activity
Compound AAdded methyl groupEnhanced antibacterial activity
Compound BFluorinated phenyl ringIncreased potency against cancer cells

Future Directions and Research Opportunities

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Potential areas for exploration include:

  • In vivo studies : Evaluating the efficacy and safety profile in animal models.
  • Combination therapies : Investigating synergistic effects when used with existing antibiotics or chemotherapeutics.
  • Target identification : Understanding the specific biological targets involved in the observed activities.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and stability profiles:

Compound Substituents Molecular Weight (g/mol) Synthesis Stability/Biological Notes Reference
Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate 2,4-dichlorophenyl 613.51 Microwave-assisted Pd catalysis with tert-butyl piperazine-1-carboxylate Stability under physiological conditions not reported; high molecular weight may limit bioavailability.
Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate Methylsulfonyl 265.19 (M+H)+ Reaction with methane sulfonyl chloride at 0°C Stable; used as intermediate in antimicrobial agents.
Tert-butyl 4-(trifluoromethylsulfonyl)piperazine-1-carboxylate Trifluoromethylsulfonyl 343.30 (M+23)+ Trifluoromethanesulfonyl anhydride at -50°C Stable; electron-withdrawing group enhances reactivity in further functionalization.
Tert-butyl 4-(4-((6-(2,4-dichlorophenyl)-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate Pyrido[2,3-d]pyrimidinyl, 2,4-dichlorophenyl 613.51 Multi-step synthesis involving amidation and coupling reactions High purity (95%); potential CNS activity due to fluorophenyl and dichlorophenyl motifs.
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl Not reported Amidation with tert-butyl piperazine-1-carboxylate Cyanophenyl group may enhance hydrogen bonding; used in structure-activity relationship (SAR) studies.
Tert-butyl 4-(1-cyclopropyl-3-((((diphenylmethylene)amino)oxy)carbonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazine-1-carboxylate (CF-OE) Fluoroquinolone, diphenylmethylene Not reported Multi-step synthesis involving cyclopropanation and carbamate formation Designed for drug release studies; fluorinated core improves membrane permeability.
Compounds 1a and 1b (oxazolidinone derivatives) Fluorophenyl, oxazolidinone Not reported Deprotection and amidation Degraded in simulated gastric fluid; highlights instability of oxazolidinone derivatives.

Key Observations:

Structural Diversity: Substituents such as sulfonyl groups (methylsulfonyl, trifluoromethylsulfonyl) and heterocycles (pyrido[2,3-d]pyrimidinyl) influence reactivity and target engagement.

Synthetic Methodologies: Microwave-assisted synthesis (e.g., ) offers advantages in reaction speed and yield compared to traditional methods requiring cryogenic conditions (e.g., ). Stability issues in gastric fluid for oxazolidinone derivatives () underscore the importance of substituent selection for oral bioavailability.

Physicochemical Properties :

  • Higher molecular weight compounds (e.g., 613.51 g/mol for ) may face challenges in solubility and absorption, necessitating formulation optimization.
  • The trifluoromethylsulfonyl group in increases molecular weight but also enhances metabolic stability due to fluorine's inertness.

Biological Activity :

  • Isoxazole and triazole derivatives () exhibit moderate yields (40–60%) and melting points (85–143°C), suggesting solid-state stability suitable for preclinical testing.
  • The dichlorophenyl-pyrido[2,3-d]pyrimidine hybrid in is marketed at 95% purity, indicating robust synthetic protocols for complex architectures.

Critical Analysis of Contradictions and Limitations

  • Stability vs. Reactivity: While sulfonyl derivatives () are stable under synthetic conditions, oxazolidinone analogs () degrade in gastric fluid, highlighting the trade-off between functional group reactivity and physiological stability.
  • Molecular Weight vs. Bioavailability : The target compound's high molecular weight (613.51 g/mol) may limit its applicability in CNS drug development despite structural similarities to brain-penetrable analogs.
  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, necessitating further in vitro and in vivo studies to validate hypothesized activities.

Biological Activity

Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various studies that highlight its pharmacological effects.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H22Cl2N2O2
  • IUPAC Name : this compound

The synthesis typically involves the reaction of tert-butyl 4-piperidone with 2,4-dichloroaniline under reflux conditions in an organic solvent like toluene. This method yields the desired piperazine derivative with high purity and yield.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, particularly in anti-parasitic and anti-cancer applications.

Anti-Parasitic Activity

In vitro studies have shown that this compound possesses modest potency against various protozoan parasites. For instance:

  • Cryptosporidium parvum : Exhibited an effective concentration (EC50) of approximately 2.1 μM in mouse models, indicating potential as an anti-parasitic agent .
  • Chlamydia spp. : The compound showed selective activity against Chlamydia, suggesting it could be a starting point for developing new drugs targeting this pathogen .

Anti-Cancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines:

  • MDA-MB-231 (breast cancer) : Demonstrated significant cytotoxicity with an IC50 value of 0.1 µM. The treatment led to increased late apoptotic cell populations, indicating a mechanism of action involving apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

Modification Effect on Activity
Replacement of phenyl group with electron-withdrawing groupsEnhanced anti-chlamydial activity
Alteration of the piperazine moietyModulated potency against Cryptosporidium
Introduction of halogens (e.g., Cl)Increased cytotoxicity against cancer cells

These modifications suggest that both the electronic properties and steric factors play crucial roles in determining the compound's efficacy.

Case Studies and Research Findings

Several studies have focused on the biological efficacy of this compound:

  • In Vivo Efficacy Against Cryptosporidiosis : In a controlled study using mouse models infected with C. parvum, treatment with this compound resulted in significant reduction in parasite load compared to untreated controls .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assay revealed that the compound induces apoptosis in MDA-MB-231 cells through mitochondrial pathways, emphasizing its potential as an anticancer agent .
  • Comparative Studies : When compared to other piperazine derivatives, this compound exhibited superior activity against certain strains of Chlamydia and demonstrated better selectivity profiles in preliminary screenings .

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